molecular formula C17H22N8 B6446324 N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640979-50-4

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No. B6446324
CAS RN: 2640979-50-4
M. Wt: 338.4 g/mol
InChI Key: JWCUBGAOMBWUCI-UHFFFAOYSA-N
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Description

“N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various strategies and approaches . One common method involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Molecular Structure Analysis

The molecular structure of “N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . This core is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .


Chemical Reactions Analysis

The chemical reactions involving “N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” can be quite complex. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . Furthermore, structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Future Directions

The future directions for research on “N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” could involve further exploration of its synthesis methods , investigation of its potential biological activities , and development of new synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

properties

IUPAC Name

N,N,4-trimethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-13-12-15(21-17(20-13)22(2)3)23-8-10-24(11-9-23)16-14-4-5-19-25(14)7-6-18-16/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCUBGAOMBWUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

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